molecular formula C22H25N3O3S B2657490 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034351-32-9

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2657490
CAS RN: 2034351-32-9
M. Wt: 411.52
InChI Key: WNMNQJRWIWKPIK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a phenyl group, a pyrazol group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest that this compound has medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple rings, given the presence of the phenyl and pyrazol groups. The isopropylsulfonyl group likely adds polarity to the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But compounds with these functional groups can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic addition, and more .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting their potential application in developing antioxidant agents (Chkirate et al., 2019).

Glutaminase Inhibitors for Cancer Treatment

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating acetamide structures, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs attenuated the growth of human lymphoma B cells, indicating their potential as therapeutic agents against cancer (Shukla et al., 2012).

Corrosion Inhibitors

Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and oil medium, indicating their application in corrosion prevention (Yıldırım & Çetin, 2008).

Antitumor Activities

Acetamide, pyrrole, and pyrazole derivatives containing a pyrazole moiety have been synthesized and evaluated for their antitumor activity. Some compounds were found to be more effective than doxorubicin, a reference drug, suggesting their potential in cancer therapy (Alqasoumi et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of a phenyl and a pyrazol group, it’s possible that this compound could act as a kinase inhibitor, but this is purely speculative .

Future Directions

The future directions for this compound would likely depend on its biological activity. If it shows promise as a drug, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17(2)29(27,28)21-10-8-18(9-11-21)14-22(26)23-12-13-25-16-20(15-24-25)19-6-4-3-5-7-19/h3-11,15-17H,12-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNQJRWIWKPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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